N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
Overview
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro, methoxy, and methyl-substituted phenyl ring, a nitro-substituted isoindoline-1,3-dione moiety, and a propanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the isoindoline-1,3-dione moiety.
Substitution: Chlorination, methoxylation, and methylation of the phenyl ring.
Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Key considerations include reaction temperature, pressure, solvent choice, and catalyst selection.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for targeting specific diseases.
Industry: Use in the synthesis of advanced materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting or activating biological pathways, or altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
- N-(4-chloro-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both nitro and isoindoline-1,3-dione moieties. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-nitro-1,3-dioxoisoindol-2-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O6/c1-10-8-13(15(29-2)9-12(10)20)21-16(24)6-7-22-18(25)11-4-3-5-14(23(27)28)17(11)19(22)26/h3-5,8-9H,6-7H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUIIICNWKNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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